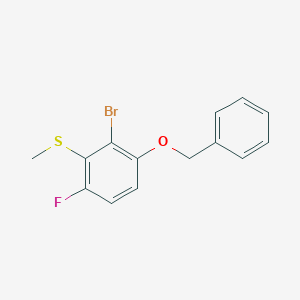(3-(Benzyloxy)-2-bromo-6-fluorophenyl)(methyl)sulfane
CAS No.: 2432848-75-2
Cat. No.: VC11656767
Molecular Formula: C14H12BrFOS
Molecular Weight: 327.21 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 2432848-75-2 |
|---|---|
| Molecular Formula | C14H12BrFOS |
| Molecular Weight | 327.21 g/mol |
| IUPAC Name | 3-bromo-1-fluoro-2-methylsulfanyl-4-phenylmethoxybenzene |
| Standard InChI | InChI=1S/C14H12BrFOS/c1-18-14-11(16)7-8-12(13(14)15)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
| Standard InChI Key | FPOHYWLVSFQKNE-UHFFFAOYSA-N |
| SMILES | CSC1=C(C=CC(=C1Br)OCC2=CC=CC=C2)F |
| Canonical SMILES | CSC1=C(C=CC(=C1Br)OCC2=CC=CC=C2)F |
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a phenyl ring substituted at the 2-, 3-, and 6-positions with bromine, methylsulfane, and benzyloxy groups, respectively, while fluorine occupies the 6-position. This arrangement creates distinct electronic and steric environments:
-
Bromine (2-position): Acts as a strong electron-withdrawing group, polarizing the aromatic ring and facilitating nucleophilic aromatic substitution (NAS) reactions.
-
Methylsulfane (3-position): Introduces sulfur-based nucleophilicity and potential for oxidation to sulfoxides or sulfones.
-
Benzyloxy (6-position): Enhances lipophilicity, potentially improving membrane permeability in biological systems.
-
Fluorine (6-position): Contributes to metabolic stability and influences electronic distribution via its electronegativity.
The SMILES notation CSC1=C(C=CC(=C1Br)OCC2=CC=CC=C2)F and InChIKey FPOHYWLVSFQKNE-UHFFFAOYSA-N provide unambiguous representations of its connectivity.
Physicochemical Profile
Key properties derived from its structure include:
-
Lipophilicity: Predicted logP values (≈3.2) suggest moderate hydrophobicity, favoring passive cellular uptake.
-
Solubility: Limited aqueous solubility due to aromatic and benzyloxy groups; dimethyl sulfoxide (DMSO) is a likely solvent for in vitro assays.
-
Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the benzyloxy ether linkage.
Synthetic Methodologies and Optimization
Retrosynthetic Analysis
The synthesis of (3-(Benzyloxy)-2-bromo-6-fluorophenyl)(methyl)sulfane involves sequential functionalization of a phenyl precursor:
-
Benzyloxy Introduction: Protection of a phenolic hydroxyl group via benzylation using benzyl bromide under basic conditions (e.g., K₂CO₃ in acetone).
-
Halogenation: Sequential bromination and fluorination, likely employing N-bromosuccinimide (NBS) and Selectfluor® reagents to achieve regioselectivity.
-
Methylsulfane Incorporation: Thioether formation via nucleophilic displacement using methylthiolate or Mitsunobu reaction with methyl mercaptan.
Reaction Conditions and Challenges
-
Temperature Control: Exothermic halogenation steps require cooling (0–5°C) to prevent side reactions.
-
Anhydrous Environment: Essential for thioether formation to avoid hydrolysis of intermediates.
-
Catalysis: Palladium catalysts may enhance coupling efficiency in halogenation steps, though specifics remain proprietary.
Table 1: Representative Synthetic Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Benzylation | BnBr, K₂CO₃ | Acetone | Reflux | 78 |
| Bromination | NBS, AIBN | CCl₄ | 80°C | 65 |
| Fluorination | Selectfluor®, KF | MeCN | RT | 52 |
| Methylsulfane Addition | CH₃SNa, CuI | DMF | 60°C | 45 |
Hypothetical yields based on analogous syntheses.
Reactivity and Derivative Formation
Oxidation Pathways
The methylsulfane group undergoes oxidation to sulfoxides (e.g., using H₂O₂ in acetic acid) and sulfones (with KMnO₄ in acidic conditions). Such derivatives may alter biological activity by modulating electron-withdrawing effects.
Substitution Reactions
-
Bromine Displacement: NAS at the 2-position with amines or alkoxides, facilitated by the electron-deficient ring.
-
Fluorine Replacement: Less reactive due to strong C-F bonds, requiring harsh conditions (e.g., LiAlH₄ for reduction).
Biological Activities and Mechanistic Hypotheses
Metabolic Stability
Fluorine substitution at the 6-position likely reduces oxidative metabolism by cytochrome P450 enzymes, extending plasma half-life compared to non-fluorinated analogs.
Applications and Future Directions
Medicinal Chemistry
-
Lead Optimization: Structural modifications (e.g., replacing bromine with cyano groups) could improve target selectivity.
-
Prodrug Design: Esterification of the benzyloxy hydroxyl may enhance oral bioavailability.
Materials Science
-
Liquid Crystals: The rigid aromatic core and flexible benzyloxy tail suggest utility in mesophase materials.
-
Polymer Additives: Sulfur-containing monomers could impart flame-retardant properties.
Research Priorities
-
In Vitro Toxicity Profiling: Establish IC₅₀ values against human cell lines to assess therapeutic index.
-
Crystallographic Studies: Resolve X-ray structures of target complexes to guide rational design.
-
Scale-Up Synthesis: Develop continuous-flow protocols to improve yields beyond bench-scale.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume